![molecular formula C25H23NO5 B2685071 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid CAS No. 2416231-62-2](/img/structure/B2685071.png)
2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid” is a chemical compound with the linear formula C18H17NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid” can be represented by the SMILES stringO=C(NC(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3
. The InChI representation is 1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24)
. Physical And Chemical Properties Analysis
The molecular weight of “2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid” is 353.41 . It is a solid at room temperature .Scientific Research Applications
Novel Fluorescence Probes Development
A significant application of fluorenyl derivatives in scientific research involves the development of novel fluorescence probes for detecting reactive oxygen species (ROS) and distinguishing specific species. For instance, fluorenyl compounds have been designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase selectively. These compounds, when applied to living cells, have enabled the visualization of reactive oxygen species generated in stimulated neutrophils, providing valuable tools for biological and chemical applications (Setsukinai et al., 2003).
Protective Group in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative closely related to the chemical structure , serves as a protective group for hydroxy-groups in synthetic chemistry. It's particularly valuable in peptide synthesis, where it protects amino acids during the assembly process. This group can be conveniently removed without affecting other sensitive functional groups, demonstrating its importance in the synthesis of complex molecules such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).
Metal-Ion Sensing and Bioimaging
Fluorenyl derivatives also play a crucial role in developing sensors and probes for metal-ion sensing and bioimaging. For example, specific fluorene-based compounds have been utilized for their high sensitivity to Zn2+ ions, showcasing their potential in two-photon fluorescence microscopy imaging. These applications are critical for studying biological systems and understanding metal-ion dynamics in various environmental and physiological contexts (Belfield et al., 2010).
Inhibition of Cell Adhesion Processes
Another application is in the development of compounds that inhibit cell adhesion processes, particularly in leukocytes. Fluorenylalkanoic and benzoic acids have been synthesized as anti-inflammatory agents, showing potency in inhibiting neutrophil recruitment. This application is vital in developing new therapeutic strategies for managing inflammation and related diseases (Hamilton et al., 1995).
Safety and Hazards
properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-16(14-30-23-13-7-6-12-21(23)24(27)28)26-25(29)31-15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2-13,16,22H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYLQAQGDWLKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.